11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure features a dibenzo[b,e][1,4]diazepinone core with various substituents, including a tert-butylphenyl group and a hexanoyl chain, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the dibenzo[b,e][1,4]diazepinone core: This can be achieved by condensing appropriate aromatic diamines with cyclic diketones in the presence of a catalyst such as indium chloride in acetonitrile at room temperature.
Introduction of the tert-butylphenyl group: This step involves the substitution reaction where a tert-butylphenyl halide reacts with the dibenzo[b,e][1,4]diazepinone core under basic conditions.
Addition of the hexanoyl chain: The final step includes the acylation of the intermediate compound with hexanoyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for precise control of reaction conditions and purification processes such as crystallization or chromatography would be essential.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butylphenyl group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group in the hexanoyl chain, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Hydroxylated derivatives of the tert-butylphenyl group.
Reduction: Alcohol derivatives of the hexanoyl chain.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, the compound has shown potential as an antimicrobial and antiproliferative agent. Studies have demonstrated its effectiveness against various bacterial strains and cancer cell lines .
Medicine
In medicine, the compound’s structure is similar to known anxiolytics and antipsychotics, suggesting potential applications in treating neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further pharmacological studies.
Industry
Industrially, the compound can be used in the development of fluorescent chemosensors for detecting metal ions. Its luminescent properties make it suitable for applications in environmental monitoring and analytical chemistry .
Mechanism of Action
The mechanism of action of 11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, altering their activity. For example, it has been shown to inhibit topoisomerase I and II, enzymes involved in DNA replication, leading to antiproliferative effects in cancer cells . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their function and preventing cell division.
Comparison with Similar Compounds
Similar Compounds
Chlordiazepoxide: An anxiolytic with a similar diazepine core.
Diazepam: Another anxiolytic with a related structure.
Clozapine: An antipsychotic with a dibenzo[b,e][1,4]diazepinone core.
Pirenzepine: A muscarinic receptor antagonist with a similar scaffold.
Uniqueness
11-(4-tert-butylphenyl)-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. The presence of the tert-butylphenyl group and the hexanoyl chain enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development and industrial applications.
Properties
Molecular Formula |
C31H40N2O2 |
---|---|
Molecular Weight |
472.7 g/mol |
IUPAC Name |
6-(4-tert-butylphenyl)-5-hexanoyl-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C31H40N2O2/c1-7-8-9-14-27(35)33-25-13-11-10-12-23(25)32-24-19-31(5,6)20-26(34)28(24)29(33)21-15-17-22(18-16-21)30(2,3)4/h10-13,15-18,29,32H,7-9,14,19-20H2,1-6H3 |
InChI Key |
HLUQFNQIILJZMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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